methyl 4-amino-5-chloro-2-ethoxybenzoate
CAS No.:
Cat. No.: VC13794387
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO3 |
|---|---|
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | methyl 4-amino-5-chloro-2-ethoxybenzoate |
| Standard InChI | InChI=1S/C10H12ClNO3/c1-3-15-9-5-8(12)7(11)4-6(9)10(13)14-2/h4-5H,3,12H2,1-2H3 |
| Standard InChI Key | NMGBXFJAUQDKNO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1C(=O)OC)Cl)N |
| Canonical SMILES | CCOC1=CC(=C(C=C1C(=O)OC)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of methyl 4-amino-5-chloro-2-ethoxybenzoate is CHClNO, yielding a molecular weight of 229.66 g/mol . This places it within a class of moderately polar organic compounds capable of participating in hydrogen bonding due to its amino and ester functional groups.
Structural Features and Isomerism
The compound’s structure is defined by:
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Amino group (-NH): Positioned para to the ester group, enhancing reactivity in electrophilic substitution reactions.
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Chlorine atom: Located meta to the amino group, contributing to steric and electronic effects.
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Ethoxy group (-OCHCH): Ortho to the ester, influencing solubility and steric hindrance .
Key derivatives include methyl 4-acetamido-5-chloro-2-ethoxybenzoate (CHClNO), where the amino group is acetylated .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 4-amino-5-chloro-2-ethoxybenzoate can be inferred from analogous pathways for methoxy-substituted derivatives :
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Ethylation of 4-Amino-5-chloro-2-hydroxybenzoic Acid:
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Chlorination of Methyl 4-Amino-2-ethoxybenzoate:
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Deacetylation of Methyl 4-Acetamido-5-chloro-2-ethoxybenzoate:
Key Reaction Conditions
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Chlorination: Conducted at 0–5°C with iodobenzene dichloride to ensure regioselectivity .
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Ethylation: Requires anhydrous conditions to prevent hydrolysis of the ethoxy group .
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Esterification: Catalyzed by sulfuric acid or thionyl chloride in methanol .
Physicochemical Properties
Solubility and Stability
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Water solubility: Estimated at <1 g/L due to hydrophobic ethoxy and aromatic groups .
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Organic solubility: Soluble in dimethyl sulfoxide (DMSO), methanol, and ethyl acetate .
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Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage at 2–8°C .
Spectroscopic Data
Pharmaceutical Applications
Role as a Synthetic Intermediate
Methyl 4-amino-5-chloro-2-ethoxybenzoate serves as a precursor to antiemetic agents such as metoclopramide and its derivatives . For example:
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Metoclopramide synthesis: Reacting the compound with N,N-diethyl ethylenediamine forms the active pharmaceutical ingredient (API) .
Biotransformation Studies
The compound is a metabolite of acetylated analogs like methyl 4-acetamido-5-chloro-2-ethoxybenzoate, which undergo hepatic deacetylation in vivo .
Challenges and Future Directions
Synthetic Optimization
Current yields for chlorination and deacetylation steps rarely exceed 70%, necessitating catalyst development (e.g., phase-transfer catalysts) .
Expanding Therapeutic Applications
Ongoing research explores derivatives for gastroprokinetic agents and dopamine D receptor antagonists .
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